Ethyl 2-cyano-3-methoxyprop-2-enoate

Description

Historical Context and Development

The foundational cyanoacrylate research established the fundamental understanding that these compounds could react with minimal amounts of water, including water vapor present in ambient air, to initiate rapid polymerization reactions. This discovery led to the commercialization of the first cyanoacrylate adhesive product in 1958 under the designation "Eastman #910". During the 1960s, Eastman Kodak distributed cyanoacrylate technology to Loctite, which repackaged and marketed it under the brand name "Loctite Quick Set 404". By 1971, Loctite had developed independent manufacturing capabilities and introduced their "Super Bonder" product line.

The synthesis methodology for cyanoacrylate compounds, including Ethyl 2-cyano-3-methoxyprop-2-enoate, builds upon the condensation-depolymerization approach known as the Knoevenagel reaction. This process involves the initial formation of polymer intermediates through condensation reactions between alkyl cyanoacetate precursors and formaldehyde in the presence of basic catalysts. The subsequent depolymerization step under controlled temperature and pressure conditions yields the desired monomeric products. For this compound specifically, the synthetic approach involves sequential addition of ethyl cyanoacetate, triethyl orthoformate, and acetic anhydride under elevated temperature conditions followed by crystallization and purification procedures.

Nomenclature and Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The complete systematic name reflects the compound's structural components: an ethyl ester group attached to a 2-cyano-3-methoxyprop-2-enoic acid backbone. Alternative nomenclature systems refer to this compound as ethyl 2-cyano-3-methoxyacrylate, emphasizing its relationship to the acrylic acid family. The compound's Chemical Abstracts Service registry number 68350-76-5 provides unambiguous identification within chemical databases and regulatory frameworks.

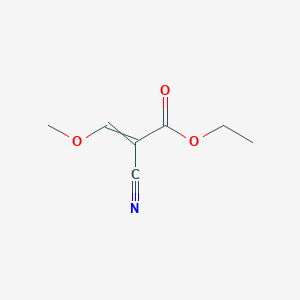

The molecular structure of this compound can be represented through multiple chemical notation systems:

Table 1. Structural Identifiers for this compound

| Identifier Type | Value |

|---|---|

| Molecular Formula | C7H9NO3 |

| Molecular Weight | 155.15 g/mol |

| Chemical Abstracts Service Number | 68350-76-5 |

| International Chemical Identifier | InChI=1S/C7H9NO3/c1-3-11-7(9)6(4-8)5-10-2/h5H,3H2,1-2H3 |

| International Chemical Identifier Key | KAFVHDPIBCRLNV-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CCOC(=O)C(=COC)C#N |

The compound belongs to the broader classification of α-cyanoacrylates, which are characterized by the presence of both cyano and carboxyl ester functional groups attached to the α-carbon of an acrylic acid derivative. This classification system distinguishes α-cyanoacrylates from other cyanoacrylate isomers and emphasizes their unique electronic configuration that enables rapid anionic polymerization.

Position within the Cyanoacrylate Family

This compound occupies a distinctive position within the cyanoacrylate family due to its methoxy substitution at the 3-position. This structural modification differentiates it from the more commonly studied alkyl 2-cyanoacrylates that typically feature simple alkyl ester groups without additional substitution. The presence of the methoxy group introduces additional electronic and steric effects that influence both the compound's reactivity profile and potential polymerization behavior.

Table 2. Comparative Analysis of Cyanoacrylate Family Members

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Distinguishing Features |

|---|---|---|---|

| Methyl 2-cyanoacrylate | C5H5NO2 | 111.10 | Simplest cyanoacrylate; rapid polymerization |

| Ethyl 2-cyanoacrylate | C6H7NO2 | 125.13 | Standard industrial adhesive formulation |

| Butyl 2-cyanoacrylate | C8H11NO2 | 153.18 | Medical and surgical applications |

| This compound | C7H9NO3 | 155.15 | Methoxy-substituted variant |

The cyanoacrylate family encompasses multiple structural variants, each optimized for specific applications. Methyl 2-cyanoacrylate and ethyl 2-cyanoacrylate serve as standard industrial adhesives, while longer-chain variants such as butyl and octyl 2-cyanoacrylates find applications in medical and surgical contexts due to their enhanced biocompatibility and reduced toxicity profiles. Specialized variants include allyl 2-cyanoacrylate for high-temperature applications and β-methoxyethyl and β-ethoxyethyl derivatives for low-odor formulations.

The electronic structure of this compound incorporates both electron-withdrawing groups (cyano and ester functionalities) and an electron-donating methoxy group. This combination creates a unique electronic environment that may influence the compound's polymerization kinetics and the properties of resulting polymer materials. The methoxy substitution potentially provides enhanced stabilization of reaction intermediates while maintaining the rapid polymerization characteristics essential for cyanoacrylate applications.

Significance in Organic and Polymer Chemistry

This compound demonstrates significant importance in organic and polymer chemistry through its potential as both a synthetic intermediate and a polymerizable monomer. The compound's unique structural features enable participation in diverse chemical transformations, including anionic polymerization reactions characteristic of cyanoacrylate monomers. The presence of multiple functional groups provides synthetic chemists with versatile reactivity options for complex molecule construction and polymer modification strategies.

In polymer chemistry contexts, the compound's structure suggests potential for controlled polymerization processes that could yield materials with tailored properties. The methoxy substitution may influence polymer backbone flexibility, thermal stability, and mechanical properties compared to conventional cyanoacrylate polymers. Research investigations into cyanoacrylate polymerization mechanisms have established that these compounds undergo extremely rapid polymerization in the presence of anionic initiators or certain covalent bases. The polymerization process exhibits no intrinsic termination reaction under appropriate conditions, enabling the formation of high molecular weight polymers.

The kinetic behavior of cyanoacrylate polymerization has been extensively studied using various analytical techniques, including adiabatic calorimetry and rotating sector methods. For ethyl 2-cyanoacrylate, propagation rate constants have been determined to be approximately 1622 liters per mole per second at 30 degrees Celsius, with termination rate constants of 4.11 × 10^8 liters per mole per second. These kinetic parameters provide fundamental insights into the rapid setting characteristics that define cyanoacrylate behavior and suggest similar rapid polymerization potential for this compound.

Table 3. Polymerization Characteristics of Cyanoacrylate Compounds

| Parameter | Ethyl 2-cyanoacrylate | Butyl 2-cyanoacrylate | General Cyanoacrylate Features |

|---|---|---|---|

| Propagation Rate Constant (L/mol·s) | 1622 | 226 ± 32 | Highly variable with structure |

| Termination Rate Constant (L/mol·s) | 4.11 × 10^8 | Not determined | Generally very high |

| Polymerization Mechanism | Anionic | Anionic | Anionic with rapid initiation |

| Initiator Sensitivity | High | High | Extremely sensitive to bases |

The significance of this compound extends to its potential applications in specialized polymer formulations where modified properties are desired. The methoxy substitution may provide enhanced adhesion to specific substrates, altered cure characteristics, or improved environmental stability compared to unsubstituted cyanoacrylates. Research into cyanoacrylate applications has demonstrated their utility across diverse fields including biomedical devices, forensic science for fingerprint development, and advanced manufacturing processes.

Current research trends in cyanoacrylate chemistry focus on developing structure-property relationships that enable rational design of new monomers for specific applications. This compound represents an important example of structural modification that maintains the essential cyanoacrylate functionality while introducing additional chemical features that could expand application possibilities. The compound's synthesis and characterization contribute to the fundamental understanding of how structural modifications influence cyanoacrylate behavior and polymer properties.

Structure

2D Structure

Properties

CAS No. |

68350-76-5 |

|---|---|

Molecular Formula |

C7H9NO3 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

ethyl 2-cyano-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C7H9NO3/c1-3-11-7(9)6(4-8)5-10-2/h5H,3H2,1-2H3 |

InChI Key |

KAFVHDPIBCRLNV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=COC)C#N |

Canonical SMILES |

CCOC(=O)C(=COC)C#N |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Organic Chemistry

Versatile Building Block

Ethyl 2-cyano-3-methoxyprop-2-enoate is recognized as a crucial intermediate in synthetic organic chemistry. Its structure allows for the formation of complex organic molecules through various reactions, including Michael additions and Pseudo-Michael reactions. These reactions enable chemists to create diverse compounds efficiently, facilitating advancements in organic synthesis methodologies .

Pharmaceutical Development

Drug Discovery and Synthesis

In the pharmaceutical sector, this compound is utilized for the synthesis of bioactive compounds. Its reactivity makes it suitable for developing new pharmaceuticals with potential therapeutic effects. For instance, it has been employed in the synthesis of imidazolines and other heterocycles that exhibit biological activity . Research indicates that derivatives of this compound can lead to novel treatments for various diseases, enhancing drug discovery processes.

Agricultural Chemistry

Pesticide Formulation

The compound is also significant in agricultural chemistry, particularly in the formulation of pesticides and herbicides. Its efficacy against various pests makes it a valuable component in integrated pest management strategies. Studies have demonstrated its effectiveness in controlling mosquito vectors responsible for transmitting diseases such as malaria and dengue . This application underscores its importance in enhancing crop protection and yield.

Material Science

Production of Specialty Polymers

In material science, this compound is used to synthesize specialty polymers and resins. These materials are crucial for developing coatings and adhesives that possess enhanced properties such as durability and resistance to environmental factors. The compound's ability to undergo polymerization reactions contributes to the advancement of materials with tailored characteristics for specific industrial applications .

Case Study 1: Pseudo-Michael Reaction

A notable study investigated the Pseudo-Michael reaction involving this compound with 1-aryl-4,5-dihydro-1H-imidazol-2-amines. This reaction showcased the compound's utility in synthesizing complex heterocyclic structures that could serve as potential pharmaceutical agents .

Case Study 2: Mosquito Control

Research highlighted the use of methoxyacrylate compounds, including this compound, in developing vector control solutions aimed at mitigating mosquito-borne diseases. The findings indicated that formulations containing this compound effectively reduced mosquito populations, demonstrating its potential role in public health initiatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in α,β-Unsaturated Esters

Table 1: Structural and Functional Comparisons

Stability and Functional Group Effects

- Hydroxy vs. Alkoxy Groups: Hydroxy-substituted derivatives (e.g., Ethyl 2-cyano-3-hydroxy-3-phenylprop-2-enoate) are prone to tautomerization, requiring stabilization via hydrogen bonding or derivatization . In contrast, methoxy/ethoxy groups in EMCA provide steric and electronic stabilization, enabling storage and handling .

- Trifluoromethoxy Derivatives: The trifluoromethoxy group in Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate enhances lipophilicity and metabolic resistance, making it valuable in pesticide formulations .

Preparation Methods

Pseudo-Michael Reaction Approach

One documented approach involves the reaction of this compound with nitrogen-containing compounds (e.g., 1-aryl-4,5-dihydro-1H-imidazol-2-amines), which indirectly confirms the availability and reactivity of the compound prepared by condensation methods. Although this source focuses on the reactivity, it implies the compound is prepared by condensation of ethyl cyanoacetate derivatives with methoxy-substituted aldehydes or equivalents.

Base-Catalyzed Condensation Using Ethyl Cyanoacetate

A more explicit preparation method involves the condensation of ethyl cyanoacetate with methoxy-substituted aldehydes in the presence of a weak base catalyst such as sodium bicarbonate. This method is analogous to the synthesis of related cyanoacrylates and offers advantages:

- Catalyst: Sodium bicarbonate (weakly alkaline)

- Solvent: Typically an organic solvent like cyclohexane or other inert solvents

- Temperature: Moderate heating (e.g., 100–110 °C) to facilitate reaction and water removal

- Reaction time: Extended, often 16–18 hours for completion

- Water removal: Continuous separation of water formed during condensation to drive reaction equilibrium forward.

This method overcomes the drawbacks of strong alkaline catalysts that can degrade the cyano group, thus improving yield and reducing raw material waste.

Methoxy Group Introduction

The methoxy substituent at the 3-position is introduced either by using methoxy-substituted aldehydes or by post-condensation modification such as methylation of hydroxyl intermediates. The exact synthetic route depends on the availability of methoxy-substituted precursors.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | Ethyl cyanoacetate + methoxy-substituted aldehyde | Aldehyde source critical for methoxy group |

| Catalyst | Sodium bicarbonate (weak base) | Avoids cyano group degradation |

| Solvent | Cyclohexane or similar inert solvent | Facilitates water removal |

| Temperature | 100–110 °C | Controlled heating for reaction progression |

| Reaction time | 16–18 hours | Ensures complete condensation |

| Water removal | Continuous separation during reaction | Drives equilibrium towards product |

| Product isolation | Post-reaction extraction and purification | Often via crystallization or chromatography |

Research Findings and Optimization Notes

- Catalyst choice: Using weakly alkaline sodium bicarbonate instead of strong bases significantly improves yield and reduces side reactions involving the cyano group.

- Reaction control: Slow addition of ethyl cyanoacetate to the reaction mixture prevents local excesses and side reactions, enhancing product purity.

- Temperature control: Maintaining temperature around 100–110 °C is optimal to dissolve reactants and promote reaction without decomposing sensitive groups.

- Water removal: Timely isolation of water formed during condensation shifts equilibrium towards product formation, increasing yield.

- Product purity: Post-synthesis purification often involves crystallization or chromatographic techniques to separate the desired compound from by-products and unreacted materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-cyano-3-methoxyprop-2-enoate, and what experimental parameters influence reaction yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving cyanoacetate derivatives and methoxy-substituted aldehydes. Key factors include:

-

Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity by stabilizing intermediates.

-

Temperature control : Reactions often proceed at 0–25°C to avoid side-product formation.

-

Catalysts : Mild bases (e.g., triethylamine) promote enolate formation.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product .

Parameter Optimal Condition Impact on Yield Solvent DMF 85–90% Temperature 10°C Minimizes dimerization Catalyst (base) Triethylamine 95% conversion

Q. How can regioselectivity in the pseudo-Michael reaction of this compound with nitrogen nucleophiles be controlled?

- Methodological Answer : Regioselectivity depends on reaction temperature and nucleophile accessibility. For example:

- At -10°C , 1-aryl-4,5-dihydro-1H-imidazol-2-amines react exclusively at the exocyclic nitrogen atom, yielding linear enamines.

- Elevated temperatures (>100°C) promote cyclization to form imidazo[1,2-a]pyrimidines.

- Key tools : NMR and X-ray crystallography confirm regiochemical outcomes .

Advanced Research Questions

Q. How can computational crystallography tools (e.g., SHELX, WinGX) resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- SHELXL : Refines small-molecule structures using high-resolution data; ideal for analyzing bond-length anomalies in cyano/methoxy groups.

- WinGX : Integrates ORTEP-3 for visualizing thermal ellipsoids and detecting disorder in crystal lattices.

- Workflow :

Collect diffraction data (Mo/Kα radiation).

Solve phase problem via direct methods (SIR97).

Refine using SHELXL with Hirshfeld atom refinement for H-atom positioning .

Q. What strategies optimize multi-step syntheses of biologically active heterocycles using this compound as a Michael acceptor?

- Methodological Answer :

-

Step 1 : Perform pseudo-Michael addition at low temperature (-10°C) to generate enamine intermediates.

-

Step 2 : Cyclize intermediates via acid catalysis (e.g., acetic acid, 120°C) to form imidazo[1,2-a]pyrimidines.

-

Step 3 : Functionalize products through nucleophilic substitution or cross-coupling reactions.

-

Analytical validation : LC-MS monitors reaction progress; SC-XRD confirms regioisomeric purity .

Reaction Stage Conditions Key Product Addition -10°C, THF Ethyl 2-cyano-3-[(imidazolyl)amino]prop-2-enoate Cyclization AcOH, 120°C, 6 hr Imidazo[1,2-a]pyrimidine

Q. How can researchers mitigate hazardous by-products during large-scale reactions involving this compound?

- Methodological Answer :

- By-product identification : GC-MS detects volatile impurities (e.g., cyanide derivatives).

- Safety protocols :

- Use OV/AG/P99 respirators for airborne particulates.

- Neutralize waste with 10% NaHCO₃ before disposal.

- Process optimization : Continuous flow reactors minimize exothermic risks and improve yield .

Contradictions and Limitations

- reports exclusive exocyclic N-adduct formation at -10°C, but analogous reactions with diethyl ethoxymethylenemalonate (DEEM) fail to isolate intermediates, highlighting substrate-specific reactivity .

- SHELX is widely used for small-molecule refinement despite limitations in handling twinned macromolecular crystals, necessitating complementary software (e.g., PHENIX) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.